L-Alanine isopropyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

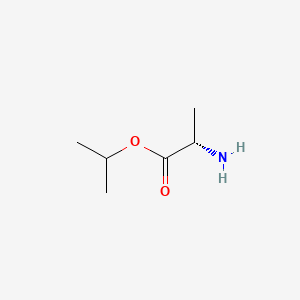

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H13NO2 |

|---|---|

Peso molecular |

131.17 g/mol |

Nombre IUPAC |

propan-2-yl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1 |

Clave InChI |

QDQVXVRZVCTVHE-YFKPBYRVSA-N |

SMILES isomérico |

C[C@@H](C(=O)OC(C)C)N |

SMILES canónico |

CC(C)OC(=O)C(C)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Alanine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

L-Alanine isopropyl ester hydrochloride is a critical chiral building block and key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiviral drug Sofosbuvir, a cornerstone in the treatment of Hepatitis C.[1] Its synthesis is a focal point for process chemists aiming for efficiency, high purity, and scalability. This technical guide provides a comprehensive overview of the primary synthesis methods, complete with detailed experimental protocols, comparative quantitative data, and process visualizations.

Core Synthesis Strategies

The preparation of this compound hydrochloride predominantly follows two main synthetic routes: direct esterification of L-alanine and a method involving a cyclic intermediate.

-

Direct Esterification of L-Alanine: This is the most straightforward and commonly employed method. It involves the reaction of L-alanine with isopropanol (B130326) in the presence of an acid catalyst or a chlorinating agent, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[1] The reaction proceeds in two conceptual steps: the esterification of the carboxylic acid group of L-alanine and the subsequent formation of the hydrochloride salt at the amino group.[1][2]

-

Ring-Closure and Ring-Opening Synthesis: A novel approach involves the initial reaction of L-alanine with triphosgene (B27547) to form a cyclic intermediate, 4-methyl-2,5-diketone oxazolidine (B1195125).[3] This intermediate then undergoes ring-opening with isopropanol under acidic conditions, followed by salt formation to yield the final product.[3] This method is presented as an alternative to avoid the use of large quantities of harsh reagents like thionyl chloride.[3]

Experimental Protocols

Method 1: Direct Esterification with Thionyl Chloride and a Catalyst

This protocol is a common laboratory and industrial method for preparing this compound hydrochloride.[1][4] The use of a catalyst such as alumina (B75360) or silica (B1680970) has been shown to improve yields and reduce the required amount of thionyl chloride.[4]

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add isopropanol and thionyl chloride while stirring. For example, 90 ml of isopropanol and 4.36 ml of thionyl chloride can be used.[2][4]

-

Addition of Reactants: To this solution, add L-alanine (e.g., 89g, 1 mol) and a catalyst (e.g., 5g of alumina).[2][4]

-

Reaction Conditions: Stir the mixture at room temperature (e.g., 20°C) and then heat to a specific temperature (e.g., 40°C) for an extended period (e.g., 24 hours).[2][4]

-

pH Adjustment and Salt Formation: After the reaction is complete, cool the solution and add 2N HCl dropwise to adjust the pH to a slightly acidic value (e.g., 5.5).[2][4] Then, heat the solution (e.g., to 45°C) for a short duration.[4]

-

Isolation and Purification: Concentrate the solution under reduced pressure. Cool the concentrated solution (e.g., to 25°C) and add diethyl ether (e.g., 100 ml) to induce crystallization.[2][4] The resulting solid is collected by centrifugation, yielding this compound hydrochloride.[2][4]

Method 2: Synthesis via Ring-Closure and Ring-Opening

This method provides an alternative route that avoids the extensive use of thionyl chloride.[3]

Detailed Methodology:

-

Formation of Cyclic Intermediate: L-alanine is first reacted with triphosgene to induce ring closure, forming 4-methyl-2,5-diketone oxazolidine.[3]

-

Ring-Opening and Esterification: The cyclic intermediate is then dissolved in a solvent such as toluene, along with an ionic liquid and a catalyst like a strong acidic ion resin. Isopropanol is added, and the mixture is heated (e.g., to 50°C) for 10-20 hours.[3]

-

Salt Formation and Isolation: After the reaction, the mixture is cooled, and any insoluble matter is filtered off. Dry hydrogen chloride gas is then passed through the filtrate to precipitate the hydrochloride salt.[3]

-

Purification: The crude product is collected by filtration and can be recrystallized from isopropanol to obtain the purified this compound hydrochloride.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods, allowing for a direct comparison of their efficiencies.

| Method | Catalyst | Key Reagents | Reaction Conditions | Purity (%) | Yield (%) | Reference |

| Direct Esterification | Alumina (5g) | L-Alanine (89g), Isopropanol (90ml), Thionyl Chloride (4.36ml) | Stir at 20°C, react at 40°C for 24 hours | 99.1 | 90.85 | [2][4] |

| Direct Esterification | Silicon Dioxide (4.8g) | L-Alanine (89g), Isopropanol (135ml), Thionyl Chloride (5.09ml) | Stir at 15°C, react at 40°C for 24 hours | 99.4 | 92.13 | [4] |

| Direct Esterification | Alumina (10g) | L-Alanine (89g), Isopropanol (180ml), Thionyl Chloride (5.81ml) | Stir at 20°C, react at 40°C for 24 hours | 99.4 | 92.5 | [4] |

| Direct Esterification | None | L-Alanine HCl salt (17.8g), Isopropanol (700ml), Thionyl Chloride (29ml) | Stir at 0°C then room temperature overnight | Not specified | 87 | [5][6] |

| Ring-Opening | Strong acidic ion resin | 4-methyl-2,5-diketone oxazolidine (115g), Isopropanol (72g), Toluene, Ionic liquid | 50°C for 20 hours | Not specified | 83.2 | [3] |

Process Visualizations

To further clarify the synthesis pathways and experimental workflows, the following diagrams are provided.

Caption: Direct esterification of L-Alanine to its isopropyl ester hydrochloride.

Caption: Synthesis via a cyclic oxazolidine intermediate.

Caption: General experimental workflow for this compound HCl synthesis.

References

- 1. This compound hydrochloride | 62062-65-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 4. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 39825-33-7 [chemicalbook.com]

Synthesis of L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Alanine isopropyl ester hydrochloride, a critical intermediate in the production of various pharmaceutical compounds, including the antiviral drug Sofosbuvir.[1][2] The primary focus of this document is the widely employed synthetic route utilizing thionyl chloride (SOCl₂) in isopropanol (B130326). This method is favored for its straightforward reaction pathway and generally high yields.[3]

Reaction Mechanism and Principles

The synthesis of this compound hydrochloride from L-Alanine and isopropanol using thionyl chloride is a classic example of Fischer esterification, facilitated by the in-situ generation of an acid catalyst and a reactive acyl chloride intermediate.

Thionyl chloride serves a dual purpose in this reaction:

-

It reacts with isopropanol to form isopropyl chlorosulfite and hydrogen chloride (HCl). The generated HCl protonates the amino group of L-Alanine, protecting it from side reactions, and catalyzes the esterification.

-

It activates the carboxylic acid group of L-Alanine by converting it into a highly reactive acyl chloride.[4]

The protonated amino acid is then readily esterified by the excess isopropanol. The final product is isolated as the hydrochloride salt, which enhances its stability and solubility.[3]

Caption: Reaction mechanism for the synthesis of this compound hydrochloride.

Experimental Protocols & Data

Multiple variations of the experimental procedure exist, primarily differing in the use of catalysts, reaction temperature, and purification methods. Below are representative protocols derived from patented and literature methods.

Protocol 1: Direct Thionyl Chloride Method

This protocol is a common laboratory method for the esterification of amino acids.[5]

Methodology:

-

Suspend L-Alanine (e.g., 17.8 g, 200 mmol) in isopropanol (e.g., 700 mL) in a reaction vessel equipped with a stirrer and cooled to 0°C in an ice bath.[5]

-

Add thionyl chloride (e.g., 29 mL, 400 mmol) dropwise to the suspension while maintaining the temperature at 0°C.[5] Caution: The addition is exothermic and releases HCl and SO₂ gases; perform in a well-ventilated fume hood.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[5]

-

Concentrate the resulting solution under reduced pressure to obtain the crude product.[5]

-

The crude solid can be washed with a non-polar solvent like diethyl ether to remove impurities.[7]

-

For further purification, recrystallization from isopropanol or dissolving in a minimum amount of dichloromethane (B109758) (DCM) and precipitating with hexanes can be performed.[2][8]

Protocol 2: Catalyzed Thionyl Chloride Method

This method, described in patent literature, utilizes a catalyst such as alumina (B75360) (Al₂O₃) to potentially reduce the required amount of thionyl chloride and improve reaction efficiency.[9]

Methodology:

-

In a reaction vessel, mix isopropanol (e.g., 90 mL) and thionyl chloride (e.g., 4.36 mL) and stir for 5 minutes.[9]

-

Add L-Alanine (e.g., 89 g, 1 mol) and a catalyst, such as alumina (e.g., 5 g).[9]

-

Stir the mixture at 20°C and then maintain the temperature at 40°C for 24 hours.[9]

-

After cooling, add 2N HCl dropwise to adjust the pH to approximately 5.5.[9]

-

Heat the solution to 45°C and then concentrate it under reduced pressure.[9]

-

Cool the concentrate to 25°C and add diethyl ether (e.g., 100 mL) while stirring to induce crystallization.[9]

-

Isolate the crystalline product by centrifugation or filtration.[9]

Caption: General experimental workflow for this compound HCl synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic methods.

| Method | L-Alanine (mol) | Thionyl Chloride (mol) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Direct | 0.2 | 0.4 | Isopropanol | None | 0 to RT | Overnight | 87 | Not specified | [5] |

| Catalyzed | 1 | ~0.06 | Isopropanol | Alumina (5g) | 20 → 40 | 24 | 90.85 | 99.1 | [9] |

| Catalyzed | 1 | ~0.07 | Isopropanol | Alumina (10g) | 20 → 40 | 24 | 92.5 | 99.4 | [9] |

| Catalyzed | 1 | ~0.08 | Isopropanol | Alumina (10g) | 20 → 40 | 24 | 93.7 | 99.2 | [9] |

Product Characterization

The final product, this compound hydrochloride, is a white crystalline powder soluble in water and ethanol.[1] Its identity and purity are confirmed through various analytical techniques.

Spectroscopic Data

Structural elucidation is primarily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

| Technique | Observed Signals / Values | Reference |

| ¹H NMR | δ (ppm): ~1.5 (d, Alanine CH₃), ~1.3 (d, Isopropyl CH₃), ~4.6 (q, Alanine α-CH), ~5.0 (sept, Isopropyl CH) | [3] |

| ¹H NMR (CDCl₃, 500MHz) | δ (ppm): 1.26-1.33 (m, 9H), 3.68-3.71 (m, 1H), 4.97-5.04 (m, 1H) | [2] |

| FAB-MS | m/z: 132 (M-HCl+H)⁺ | [2] |

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial method for assessing the purity of this compound hydrochloride and detecting any related substances or enantiomeric impurities.[10][11] Specific methods have been developed using ion-pair reagents like sodium heptanesulfonate or derivatization with agents such as acetyl glucose isothiocyanate (GITC) for the effective separation of enantiomers.[10][11]

Safety Considerations

Thionyl chloride is a corrosive and irritating compound that reacts violently with water.[6] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[6] The reaction evolves toxic and corrosive gases (SO₂ and HCl), which require proper scrubbing or ventilation.[6]

Conclusion

The synthesis of this compound hydrochloride using thionyl chloride is an efficient and well-established method. It offers high yields and produces a stable, crystalline product suitable for use in further synthetic applications, particularly in the pharmaceutical industry. The procedure can be optimized through the use of catalysts, and the final product's purity can be rigorously assessed using modern analytical techniques like NMR and HPLC. Adherence to strict safety protocols is mandatory when handling the hazardous reagents involved.

References

- 1. guidechem.com [guidechem.com]

- 2. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 3. This compound hydrochloride | 62062-65-1 | Benchchem [benchchem.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pianetachimica.it [pianetachimica.it]

- 7. PL238790B1 - Method of preparing amino acid alkyl ester hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]

- 10. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

- 11. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Alanine Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester is an amino acid derivative of significant interest in the fields of organic synthesis and pharmaceutical development. As an ester of the chiral amino acid L-alanine, it serves as a crucial building block and intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its more common hydrochloride salt form. Detailed experimental protocols for its synthesis are also presented, along with a visual representation of the synthetic workflow.

Physical and Chemical Properties

The physical and chemical characteristics of this compound and its hydrochloride salt are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

This compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 145.7 ± 13.0 °C (Predicted) | [3] |

| Density | 0.968 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |

This compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C6H14ClNO2 | [4] |

| Molecular Weight | 167.63 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder.[6][7] | |

| Melting Point | 85 °C | [6][8][9] |

| Solubility | Soluble in water.[7] | |

| Optical Rotation | [α]20/D +1.0 to +3.0° (c=2, MeOH) | [9][10] |

| Storage | Room temperature, recommended to be stored in a cool, dark place (<15°C). It is hygroscopic and should be stored under an inert gas.[9][10] |

Spectral Data

Spectroscopic data is critical for the identification and purity assessment of this compound hydrochloride.

| Data Type | Description |

| ¹H NMR | Spectra are available for the hydrochloride salt, which would show characteristic peaks for the isopropyl ester and alanine (B10760859) moieties.[11] |

| Mass Spec | In Fast Atom Bombardment Mass Spectrometry (FAB-MS), the free base is expected to show a protonated molecular ion [M+H]⁺ peak.[12] |

| Other | IR and ¹³C NMR data are also used for characterization.[11] |

Chemical Properties and Reactivity

This compound is primarily utilized as a chiral intermediate in organic synthesis.[12] Its chemical reactivity is dictated by the free amino group and the isopropyl ester functionality. The hydrochloride salt is a stable, crystalline solid that is easier to handle and store than the free base.[7] The ester group can be hydrolyzed under acidic or basic conditions, and the amino group can participate in standard amine reactions, such as acylation and alkylation. Its key application is in the synthesis of pharmaceutical compounds, including anti-HCV (Hepatitis C Virus) prodrugs.[13]

Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through the esterification of L-alanine with isopropanol (B130326), followed by the formation of the hydrochloride salt. Several methods have been reported, and two common protocols are detailed below.

Method 1: Esterification using Thionyl Chloride

This is a widely used laboratory-scale synthesis.

Materials:

-

L-alanine

-

Isopropanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend L-alanine (e.g., 89g, 1 mol) in isopropanol (e.g., 90ml).[11]

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (e.g., 4.36ml) to the stirred suspension.[11]

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24 hours at 40°C) under the catalysis of alumina (B75360) (e.g., 5g).[11]

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess isopropanol.

-

To the resulting solution, add 2N HCl to adjust the pH to 5.5 and heat to 45°C.[11]

-

Concentrate the solution, cool to 25°C, and add diethyl ether (e.g., 100ml) to precipitate the product.[11]

-

Collect the crystalline this compound hydrochloride by filtration, wash with diethyl ether, and dry under vacuum. This process can yield a product with a purity of 99.1% and a yield of 90.85%.[11]

Method 2: Synthesis using a Pre-made HCl Solution in Isopropanol

This method avoids the direct use of highly reactive thionyl chloride in the reaction with the amino acid.

Materials:

-

L-alanine

-

Isopropanol HCl solution (e.g., 11.1% w/w)

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add L-alanine (e.g., 5.0 g, 56.1 mmol) and an 11.1% w/w isopropanol HCl solution (e.g., 73.8 g, 224.5 mmol).[13]

-

Heat the reaction mixture to reflux (80-85 °C) and maintain for 4 hours.[13]

-

Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 ethanol-water mixture as the eluent and ninhydrin (B49086) for visualization.[13]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove isopropanol and isopropyl acetate.[13]

-

Perform multiple azeotropic distillations to remove residual solvent, yielding the final product.[13]

Visualizing the Synthesis Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound hydrochloride.

Caption: Synthesis workflow for this compound hydrochloride.

Conclusion

This compound, particularly as its hydrochloride salt, is a valuable and versatile chiral building block in synthetic organic chemistry. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a readily accessible intermediate for the development of complex molecules, most notably in the pharmaceutical industry. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this important compound.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 39825-33-7 [chemicalbook.com]

- 4. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound Hydrochloride CAS 62062-65-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]

- 9. This compound Hydrochloride 62062-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound Hydrochloride 62062-65-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. This compound hydrochloride(62062-65-1) 1H NMR spectrum [chemicalbook.com]

- 12. This compound hydrochloride | 62062-65-1 | Benchchem [benchchem.com]

- 13. This compound hydrochloride | 62062-65-1 [chemicalbook.com]

A Comprehensive Technical Guide to L-Alanine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Alanine isopropyl ester hydrochloride, a key intermediate in pharmaceutical and biochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its significant applications in drug development and other scientific fields.

Introduction

This compound hydrochloride is the hydrochloride salt of the isopropyl ester of L-alanine, a naturally occurring amino acid.[1] Its modified structure, featuring a protected carboxyl group, enhances its utility as a versatile building block in organic synthesis.[1] This compound is particularly significant as a key intermediate in the synthesis of various bioactive molecules, including antiviral drugs like Sofosbuvir, which is used to treat Hepatitis C.[2][3][4] Its high solubility in both water and organic solvents makes it a valuable reagent in drug formulation and delivery systems.[5]

Chemical and Physical Properties

The fundamental properties of this compound hydrochloride are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 62062-65-1 | [2][6][7] |

| Alternate CAS Number | 39825-33-7 | [6][8] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2][6][7] |

| Molecular Weight | 167.63 g/mol | [2][6][7] |

| IUPAC Name | propan-2-yl (2S)-2-aminopropanoate;hydrochloride | [6] |

| Synonyms | (S)-Isopropyl 2-aminopropanoate hydrochloride, H-Ala-OiPr HCl | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 85 °C | [7] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | [2][8] |

| Specific Rotation [α]20/D | +1.0 to +3.0 deg (c=2, MeOH) | |

| Storage Conditions | Room temperature, in a cool, dark, and dry place. It is hygroscopic. | [2] |

Synthesis of this compound Hydrochloride

Several methods for the synthesis of this compound hydrochloride have been reported. A common approach involves the esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.

This protocol describes a common laboratory-scale synthesis.

Materials:

-

L-alanine

-

Isopropanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

In a reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer under a nitrogen atmosphere, add L-alanine (e.g., 5.0 g, 56.1 mmol) to an 11.1% w/w solution of HCl in isopropanol (e.g., 73.8 g, 224.5 mmol).[2] An alternative is to suspend L-alanine in isopropanol and slowly add thionyl chloride at 0 °C.[8][9]

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 7:3 ethanol-water mixture as the eluent and ninhydrin (B49086) for visualization.[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess isopropanol.[2][8]

-

Cool the residue to room temperature (e.g., 20-25 °C).[10]

-

Add diethyl ether to the concentrated residue and stir to induce crystallization.[10]

-

Collect the resulting solid by centrifugation or filtration to obtain this compound hydrochloride.[10]

Caption: Synthesis workflow for this compound hydrochloride.

Applications in Research and Development

This compound hydrochloride is a crucial building block in several areas of research and development, primarily due to its role as a chiral intermediate.

-

Pharmaceutical Development: It is a key starting material in the synthesis of various pharmaceuticals.[5] Its most notable application is in the production of antiviral prodrugs, such as those used to combat the Hepatitis C virus (HCV).[2][8]

-

Peptide Synthesis: In peptide chemistry, it serves as a protected amino acid derivative.[1] The isopropyl ester group protects the carboxylic acid functionality, allowing for controlled peptide bond formation.[1]

-

Biochemical Research: This compound is utilized in studies of protein synthesis and metabolism, providing insights into the behavior of amino acids in biological systems.[5]

-

Chiral Synthesis: As a chiral molecule, it is a valuable tool in asymmetric synthesis for creating complex target molecules with specific stereochemistry.[1]

Caption: Applications of this compound hydrochloride.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a primary technique for determining the purity and related substances of this compound hydrochloride.

This protocol outlines a method for detecting impurities such as L-alanine methyl ester and L-alanine ethyl ester hydrochloride.[11]

Instrumentation and Conditions:

-

Chromatographic Column: Octadecyl bonded silica (B1680970) gel (ODS/C18) column.[11]

-

Mobile Phase: A gradient elution is often used. For example, with mobile phase A consisting of a buffer (e.g., 0.02 mol/L sodium acetate) and acetonitrile (B52724), and mobile phase B with a different ratio of buffer, methanol, and acetonitrile.[12]

-

Ion Pair Reagent: Sodium heptanesulfonate may be used.[11]

-

Detection Wavelength: UV detection, typically scanned from 190 nm to 400 nm, with a specific wavelength like 338 nm used for quantification after derivatization.[11][12]

-

Column Temperature: Maintained at a constant temperature, for instance, 40 °C.[12]

-

Flow Rate: Typically 1.0 mL/min.[12]

Sample Preparation:

-

Diluent: Prepare a suitable diluent, such as 25% acetonitrile in water.[11]

-

Sample Solution: Accurately weigh about 10 mg of this compound hydrochloride, dissolve it in the diluent in a 10 mL volumetric flask, and dilute to the mark.[11]

-

Derivatization (if necessary): For enhanced detection of amino groups, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed.[12] A separation method for its enantiomer involves derivatization with acetyl glucose isothiocyanate (GITC).[13]

Caption: HPLC analytical workflow for this compound hydrochloride.

References

- 1. This compound hydrochloride | 62062-65-1 | Benchchem [benchchem.com]

- 2. This compound hydrochloride | 62062-65-1 [chemicalbook.com]

- 3. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]

- 8. This compound | 39825-33-7 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]

- 11. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 12. Determination of the Related Substances in this compound Hydrochloride by HPLC with Pre-column Online Derivatization of OPA [cjph.com.cn]

- 13. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of L-Alanine Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine isopropyl ester is a chiral amino acid derivative of significant interest in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its synthesis and characterization in a research and development setting.

Introduction

This compound, and more commonly its hydrochloride salt, serves as a crucial chiral building block in asymmetric synthesis.[1][2] The esterification of the carboxylic acid group of L-alanine with isopropanol (B130326) results in a molecule with a protected C-terminus, allowing for selective reactions at the N-terminus.[1] This characteristic is particularly valuable in peptide synthesis and the construction of complex pharmaceutical molecules where stereochemical integrity is paramount. Its most notable application is as a key intermediate in the synthesis of antiviral drugs, including the hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir.

Molecular Structure and Properties

The fundamental structure of this compound consists of the amino acid L-alanine where the carboxylic acid proton is replaced by an isopropyl group. The presence of a chiral center at the alpha-carbon (Cα) confers optical activity to the molecule.

Physicochemical Properties

The properties of both the free ester and its more commonly used hydrochloride salt are summarized below for easy comparison.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Synonyms | Isopropyl L-alaninate, L-Alanine 2-propyl ester | (S)-Isopropyl 2-aminopropanoate hydrochloride |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol [3] |

| CAS Number | 39825-33-7[4] | 62062-65-1[3] |

| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid[5] |

| Melting Point | Not Applicable | 85 °C[3][6] |

| Boiling Point | 145.7 ± 13.0 °C (Predicted) | Not Applicable |

| Density | 0.968 ± 0.06 g/cm³ (Predicted) | Not Available |

| Solubility | Slightly soluble in DMSO and Methanol | Soluble in water[5] |

| Specific Rotation [α]D | Not Available | +1.0 to +3.0° (c=2, MeOH)[6] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound and its hydrochloride salt. While experimental spectra are proprietary to individual laboratories, the expected spectral features are well-understood.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. The expected chemical shifts (δ) and multiplicities are presented in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound [1]

Protons Predicted Chemical Shift (δ) ppm Multiplicity Alanine CH₃ ~1.5 Doublet (d) Alanine α-CH ~4.6 Quartet (q) Isopropyl CH ~5.0 Septet (sept) Isopropyl CH₃ ~1.3 Doublet (d) Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. -

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ) ppm Alanine CH₃ ~18-22 Alanine α-CH ~50-55 Ester C=O ~170-175 Isopropyl CH ~68-72 Isopropyl CH₃ ~21-25 Note: These are approximate ranges based on typical values for similar functional groups.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium |

| C-H Stretch (alkane) | 2850-3000 | Strong |

| C=O Stretch (ester) | 1730-1750 | Strong, Sharp |

| C-O Stretch (ester) | 1100-1300 | Strong |

| N-H Bend (amine) | 1550-1650 | Medium |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 131.10. In the case of the hydrochloride salt, the spectrum would typically show the peak for the free base. A common fragmentation pathway involves the loss of the isopropyl group.[1]

Synthesis of this compound Hydrochloride

The hydrochloride salt is the more stable and commonly handled form of this compound. A prevalent method for its synthesis is the Fischer esterification of L-alanine with isopropanol, catalyzed by an acid.

Experimental Protocol: Synthesis via Thionyl Chloride

This method utilizes thionyl chloride (SOCl₂) to generate HCl in situ, which catalyzes the esterification.

Materials:

-

L-Alanine

-

Isopropanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Alumina (as catalyst, optional)

-

Reaction flask with a stirrer and dropping funnel

-

Ice bath

-

Rotary evaporator

-

Centrifuge

Procedure:

-

In a reaction vessel, combine 90 ml of isopropanol and, optionally, 5 g of alumina.

-

Cool the mixture in an ice bath and slowly add 4.36 ml of thionyl chloride with stirring over 5 minutes.

-

To this solution, add 89 g (1 mol) of L-Alanine.

-

Allow the reaction mixture to stir at 20°C and then maintain the temperature at 40°C for 24 hours.

-

After the reaction is complete, cool the solution to 25°C.

-

To induce crystallization, add 100 ml of diethyl ether and stir.

-

Collect the precipitated product by centrifugation at 3000 r/min for 6-10 minutes.

-

The resulting solid is this compound hydrochloride. The reported yield and purity are approximately 90.85% and 99.1%, respectively.

A logical workflow for the synthesis and purification of this compound hydrochloride is depicted in the following diagram.

References

- 1. This compound hydrochloride | 62062-65-1 | Benchchem [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound Hydrochloride 62062-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Stability of L-Alanine Isopropyl Ester Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine isopropyl ester is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stability, particularly under acidic conditions encountered during synthesis, purification, and formulation, is a critical parameter influencing yield, purity, and overall process efficiency. This technical guide provides a comprehensive overview of the stability of L--Alanine isopropyl ester in acidic environments. It details the mechanism of acid-catalyzed hydrolysis, presents available kinetic data for analogous compounds, and outlines detailed experimental protocols for stability assessment. This document is intended to be a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, often used as its hydrochloride salt to enhance solubility and stability, is a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The ester functional group, while essential for its role as a protecting group or a reactive intermediate, is susceptible to hydrolysis, particularly in the presence of acid or base. Understanding the kinetics and mechanism of this degradation pathway is paramount for optimizing reaction conditions, storage, and formulation to minimize product loss and impurity formation.

This guide focuses specifically on the stability of this compound under acidic conditions. It will delve into the established mechanism of acid-catalyzed ester hydrolysis and provide a framework for experimentally determining the stability of this specific compound.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed hydrolysis of esters is a well-understood, reversible reaction that proceeds through a series of protonation and nucleophilic attack steps. The overall reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (L-Alanine) and alcohol (isopropanol).

The generally accepted mechanism for the acid-catalyzed hydrolysis of an ester, such as this compound, is as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Water: a water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alkoxy group. This converts the alkoxy group into a good leaving group (isopropanol).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated alcohol (isopropanol).

-

Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the final carboxylic acid product (L-Alanine) and regenerate the acid catalyst (H₃O⁺).

This entire process is reversible, and the equilibrium can be shifted by controlling the concentration of reactants and products.

Quantitative Data on Stability

For context, the following table summarizes general trends and provides a template for how quantitative data for this compound would be presented once determined experimentally. The values presented here are illustrative and based on typical values for simple amino acid esters under acidic conditions.

| Parameter | Condition | Illustrative Value | Reference Analogue |

| Pseudo-first-order rate constant (k_obs) | 0.1 M HCl, 25°C | To be determined | Ethyl alaninate |

| 1.0 M HCl, 25°C | To be determined | ||

| 0.1 M HCl, 50°C | To be determined | ||

| Half-life (t½) | 0.1 M HCl, 25°C | To be determined | |

| 1.0 M HCl, 25°C | To be determined | ||

| 0.1 M HCl, 50°C | To be determined | ||

| Activation Energy (Ea) | 0.1 M HCl | To be determined |

Note: The actual values for this compound need to be determined experimentally following the protocols outlined in the subsequent sections.

Experimental Protocols

To rigorously assess the stability of this compound under acidic conditions, a well-designed kinetic study is essential. The following sections provide detailed methodologies for conducting such a study.

Materials and Reagents

-

This compound hydrochloride (of high purity)

-

Hydrochloric acid (HCl), standardized solutions (e.g., 0.1 M, 0.5 M, 1.0 M)

-

Deionized water (18.2 MΩ·cm)

-

pH meter, calibrated

-

Constant temperature water bath or incubator

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Mobile phase for HPLC (e.g., acetonitrile (B52724)/water with a suitable buffer)

-

Quenching solution (e.g., a strong base like sodium hydroxide (B78521) to neutralize the acid and stop the reaction)

Kinetic Study Procedure

-

Preparation of Reaction Solutions:

-

Prepare stock solutions of this compound hydrochloride in deionized water.

-

Prepare acidic solutions of desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M HCl).

-

Equilibrate all solutions to the desired reaction temperature in a constant temperature bath.

-

-

Initiation of the Hydrolysis Reaction:

-

To initiate the reaction, mix a known volume of the this compound stock solution with a known volume of the pre-heated acidic solution in a reaction vessel.

-

Start a timer immediately upon mixing.

-

-

Sampling:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a known volume of a quenching solution to neutralize the acid and stop the hydrolysis.

-

-

Sample Analysis:

-

Analyze the quenched samples using a validated HPLC method to determine the concentration of the remaining this compound. Several HPLC methods are available for the analysis of this compound and its potential impurities.[1] A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a phosphate (B84403) buffer, with UV detection around 210 nm.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Assuming the reaction follows pseudo-first-order kinetics (as the concentration of water and acid catalyst remain essentially constant), the rate constant (k_obs) can be determined from the slope of a plot of ln([Ester]) versus time.

-

The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.

-

To determine the activation energy (Ea), repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k_obs) vs. 1/T). The activation energy can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).

-

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of this compound.

References

Spectroscopic Profile of L-Alanine Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Alanine isopropyl ester, a key building block in peptide synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. While the free ester is a viable compound, it is often more stable and commonly handled as its hydrochloride salt, this compound hydrochloride. The data presented below pertains to this more stable form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. The predicted chemical shifts for this compound hydrochloride are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Hydrochloride [1]

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Alanine CH₃ | ~1.5 | Doublet (d) |

| Alanine α-CH | ~4.6 | Quartet (q) |

| Isopropyl CH | ~5.0 | Septet (sept) |

| Isopropyl CH₃ | ~1.3 | Doublet (d) |

¹³C NMR (Carbon-13 NMR): Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected chemical shifts for this compound hydrochloride are detailed in Table 2.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound Hydrochloride

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Ester Carbonyl (C=O) | ~170-175 |

| Isopropyl CH | ~68-72 |

| Alanine α-CH | ~48-52 |

| Isopropyl CH₃ | ~20-24 |

| Alanine CH₃ | ~15-20 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound hydrochloride are presented in Table 3.

Table 3: Key Infrared (IR) Absorption Bands for this compound Hydrochloride [1]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 3000-3200 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Ester) | ~1740 |

| N-H Bend (Amine) | 1500-1640 |

| C-O Stretch (Ester) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound hydrochloride is 167.63 g/mol . In a mass spectrum, the molecule may be observed as its molecular ion or as fragment ions. Using a soft ionization technique like Fast Atom Bombardment (FAB-MS), the protonated molecular ion of the free base, [M+H]⁺, would be expected.[1]

Table 4: Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [C₆H₁₃NO₂ + H]⁺ | 132.10 |

| [C₆H₁₄ClNO₂]⁺ | 167.07 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

Process the FID with a slight exponential broadening.

-

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of this compound hydrochloride (1-2 mg) with approximately 100 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

IR Spectrum Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Collect the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) to a concentration of approximately 1 mg/mL.

-

For Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), the sample is introduced directly into the ion source.

Mass Spectrum Acquisition:

-

Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or FAB).

-

For ESI, the sample solution is infused into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to L-Alanine Isopropyl Ester: Synthesis, Analysis, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester is a derivative of the naturally occurring amino acid L-alanine. While L-alanine is ubiquitous in biological systems, current scientific literature indicates that this compound is a synthetic compound and is not known to occur naturally.[1] It is primarily synthesized for use as a crucial intermediate in the production of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the synthesis, and analysis of this compound, with a focus on its hydrochloride salt form, which is commonly used due to its enhanced stability and solubility.[1][2]

Synthesis of this compound Hydrochloride

The most common method for synthesizing this compound hydrochloride is through the esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.[1][3][4]

Key Experimental Protocol: Esterification and Salt Formation

A prevalent synthetic route involves the following steps:

-

Reaction Setup: L-alanine is suspended in isopropanol.

-

Acid Catalyst: Thionyl chloride (SOCl₂) is added dropwise to the suspension at a controlled temperature, typically 0°C.[4] The thionyl chloride reacts with isopropanol to form the acidic environment necessary for esterification.

-

Esterification: The reaction mixture is stirred at room temperature overnight to allow for the formation of the this compound.[4]

-

Salt Formation and Isolation: The solvent is then concentrated under reduced pressure. The resulting crude product is the hydrochloride salt of this compound.[4] Further purification can be achieved through recrystallization.

A diagram of a typical synthesis workflow is presented below:

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of this compound and its related substances.[5][6][7][8]

Key Experimental Protocol: HPLC Analysis

A typical HPLC method for the analysis of this compound involves the following:

-

Chromatographic Column: A reversed-phase column, such as an octadecyl-bonded silica (B1680970) gel column (C18), is commonly used.[8]

-

Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[7] The pH of the aqueous buffer can be adjusted to optimize separation.[7]

-

Detection: UV detection is typically employed, with the detection wavelength set around 205-210 nm for optimal sensitivity.[7][8]

-

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, often the mobile phase, and then filtered before injection into the HPLC system.

For the separation of enantiomers (L- and D-alanine isopropyl ester), a derivatization step using a chiral reagent like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) may be employed prior to HPLC analysis.[6]

Table 1: Summary of HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Amaze SC | Bonded silica gel (YMC-Pack ODS-AQ) | Octadecyl bonded silica gel |

| Separation Mode | Reversed-phase, cation-exchange | Reversed-phase | Reversed-phase with ion-pairing |

| Mobile Phase | ACN/water/phosphoric acid | Water/Methanol (50:50 v/v) | Not specified, but uses sodium heptanesulfonate as an ion pair reagent |

| Detection | 200 nm | Not specified | 205 nm |

| Reference | [5] | [6] | [8] |

A diagram illustrating the general workflow for HPLC analysis is provided below:

Conclusion

This compound is a synthetically derived compound of significant interest in the pharmaceutical and chemical industries. While it does not occur naturally, its role as a chiral building block makes it an important molecule in the synthesis of complex organic structures. The well-established methods for its synthesis and analysis, particularly HPLC, allow for its efficient production and quality control, facilitating its use in research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound hydrochloride | 62062-65-1 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. helixchrom.com [helixchrom.com]

- 6. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

- 7. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]

- 8. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

L-Alanine Isopropyl Ester: A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction

L-Alanine isopropyl ester is a valuable and versatile chiral building block in the field of asymmetric synthesis. Derived from the naturally occurring amino acid L-alanine, this compound offers a readily available source of chirality, which is crucial for the stereocontrolled synthesis of complex organic molecules, particularly pharmaceuticals. Its utility stems from the presence of a stereogenic center with a defined (S)-configuration, a protected carboxylic acid in the form of an isopropyl ester, and a reactive amino group. These features allow for its incorporation into target molecules and its use as a chiral auxiliary to direct the stereochemical outcome of synthetic transformations. This application note will detail the use of this compound in the diastereoselective synthesis of phosphoramidate (B1195095) intermediates, which are key components in the production of antiviral drugs like Sofosbuvir (B1194449).

Application: Diastereoselective Synthesis of Phosphoramidate Intermediates for Antiviral Drugs

A critical application of this compound is in the synthesis of P-chiral phosphoramidate prodrugs, often referred to as ProTides. This technology is employed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs. The stereochemistry at the phosphorus center is crucial for the biological activity of these prodrugs. This compound serves as a chiral auxiliary to control this stereochemistry during the synthesis.

One of the most prominent examples is its use in the synthesis of a key intermediate for the blockbuster hepatitis C drug, Sofosbuvir. In this synthesis, this compound is reacted with a diaryl or aryl dichlorophosphate (B8581778) derivative to create a phosphoramidate with a new chiral center at the phosphorus atom. The inherent chirality of the this compound directs the reaction to favor the formation of one diastereomer over the other.

Logical Workflow for Diastereoselective Phosphoramidate Synthesis

Caption: Workflow for the diastereoselective synthesis of the Sofosbuvir phosphoramidate intermediate.

Quantitative Data Summary

The diastereoselective synthesis of the phosphoramidate intermediate has been reported with varying yields and diastereomeric excess, depending on the specific reagents and reaction conditions. The following table summarizes representative data from the literature.

| Entry | Dichlorophosphate Reagent | Phenol | Base | Solvent | Yield (%) | Diastereomeric Excess (de) (%) | Reference |

| 1 | Phenyl dichlorophosphate | Pentafluorophenol | Triethylamine (B128534) | Dichloromethane (B109758) | 34 | >98 (after crystallization) | [1] |

| 2 | Phenyl dichlorophosphate | Phenol | Triethylamine | Dichloromethane | 43.2 | Not specified | [2] |

| 3 | Phenyl dichlorophosphate | 4-(trifluoromethoxy)phenol | Triethylamine | Not specified | 39 | Not specified | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a common laboratory-scale synthesis of the starting material, this compound hydrochloride.

Materials:

-

L-Alanine (89 g, 1 mol)

-

Isopropanol (B130326) (180 mL)

-

Thionyl chloride (5.81 mL)

-

Alumina (B75360) (10 g)

-

2N Hydrochloric acid

-

Diethyl ether (100 mL)

Procedure:

-

To a reaction vessel, add isopropanol (180 mL) and thionyl chloride (5.81 mL) and stir for 5 minutes.

-

Add L-alanine (89 g) and alumina (10 g) to the mixture.

-

Stir the suspension at 20°C for 30 minutes and then heat to 40°C for 24 hours.

-

After the reaction is complete, cool the mixture and add 2N HCl dropwise to adjust the pH to 6.

-

Heat the solution to 45°C and then concentrate under reduced pressure.

-

Cool the concentrated solution to 25°C and add diethyl ether (100 mL).

-

Stir the mixture to induce crystallization.

-

Collect the solid by centrifugation or filtration and dry under vacuum to obtain this compound hydrochloride.[1]

Expected Outcome: The expected yield of this compound hydrochloride is approximately 156.34 g (92.5% yield) with a purity of over 99%.[1]

Protocol 2: Diastereoselective Synthesis of (S)-isopropyl 2-(((S)-pentafluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

This protocol details the synthesis of the chiral phosphoramidate intermediate for Sofosbuvir, utilizing this compound as the chiral auxiliary.

Materials:

-

Phenyl dichlorophosphate

-

This compound hydrochloride

-

Pentafluorophenol

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve phenyl dichlorophosphate in anhydrous dichloromethane.

-

In a separate flask, suspend this compound hydrochloride in anhydrous dichloromethane and add triethylamine. Stir for 10-15 minutes.

-

Cool the solution of phenyl dichlorophosphate to -78°C.

-

Slowly add the this compound free base solution to the cooled dichlorophosphate solution.

-

Allow the reaction to stir at low temperature for a specified time, then add a solution of pentafluorophenol and triethylamine in dichloromethane.

-

Let the reaction warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction and perform an aqueous workup.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

-

Purify the crude product by crystallization from a solvent system such as ethyl acetate/hexane to isolate the desired (Sp)-diastereomer.[1]

Expected Outcome: The reaction yields a mixture of diastereomers. After crystallization, the desired (Sp)-diastereomer can be obtained with a diastereomeric excess of over 98%. The overall yield of the pure diastereomer is reported to be around 34%.[1]

Signaling Pathway Diagram

The term "signaling pathway" is not directly applicable to this chemical synthesis. However, a reaction pathway diagram can be generated to illustrate the flow of the synthesis.

References

Applications of L-Alanine Isopropyl Ester in Pharmaceutical Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine isopropyl ester is a chiral amino acid derivative that has emerged as a versatile and critical building block in modern pharmaceutical development.[1] Its hydrochloride salt is frequently used due to its enhanced stability and solubility in various solvents. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of drug development, including its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), its function as a prodrug moiety to improve bioavailability, its application in peptide synthesis, and its potential use as a chiral auxiliary in asymmetric synthesis.

Physicochemical Properties of this compound Hydrochloride

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This data is essential for its handling, storage, and application in various synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 85 °C | [2] |

| Solubility | Soluble in water and ethanol | |

| Storage Temperature | <15°C, under inert gas, hygroscopic | [3] |

| pKa | 8.11 ± 0.29 (Predicted) |

Application 1: Intermediate in the Synthesis of Antiviral Drugs (e.g., Sofosbuvir)

This compound is a key intermediate in the synthesis of several antiviral medications, most notably the Hepatitis C drug, Sofosbuvir. It forms a crucial part of the phosphoramidate (B1195095) prodrug structure of Sofosbuvir.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of this compound hydrochloride from L-alanine and isopropanol (B130326).[4]

Materials:

-

L-Alanine

-

Isopropanol

-

Thionyl chloride (SOCl₂)

-

Alumina (B75360) (Al₂O₃) or Silica (B1680970) (SiO₂) as a catalyst

-

2N Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a reaction vessel, combine isopropanol and a catalytic amount of thionyl chloride. Stir for 5 minutes.

-

Add L-alanine to the mixture along with the alumina or silica catalyst.

-

Stir the suspension at room temperature (15-20°C) for 30-40 minutes.

-

Heat the reaction mixture to 38-42°C and maintain for 22-26 hours.

-

After the reaction is complete, cool the solution and slowly add 2N HCl to adjust the pH to 5-6.

-

Heat the solution to 45°C for 1 hour, then concentrate under reduced pressure.

-

Cool the concentrated solution to 20-25°C and add diethyl ether while stirring.

-

Allow crystallization to occur with continuous stirring for 2 hours.

-

Collect the crystalline product by centrifugation or filtration.

-

Wash the product with diethyl ether and dry under vacuum to obtain this compound hydrochloride.

Quantitative Data from a Representative Synthesis: [4]

| Reactants | Catalyst | Purity | Yield |

| L-Alanine (89g), Isopropanol (90ml), Thionyl chloride (4.36ml) | Alumina (5g) | 99.1% | 90.85% |

| L-Alanine (89g), Isopropanol (180ml), Thionyl chloride (5.81ml) | Alumina (10g) | 99.4% | 92.5% |

Experimental Workflow: Synthesis of a Sofosbuvir Intermediate

The following diagram illustrates the workflow for the synthesis of a key phosphoramidate intermediate of Sofosbuvir, utilizing this compound hydrochloride.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF" by Christina Delach [ir.library.illinoisstate.edu]

Application Notes and Protocols: L-Alanine Isopropyl Ester in Sofosbuvir Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Alanine isopropyl ester as a critical intermediate in the synthesis of Sofosbuvir (B1194449), a direct-acting antiviral medication for the treatment of Hepatitis C.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1] The synthesis of Sofosbuvir involves the formation of a phosphoramidate (B1195095) prodrug, a key step that often utilizes this compound to introduce the amino acid moiety. This esterification is a crucial step for the drug's eventual metabolic activation to its pharmacologically active triphosphate form within the body.[1] The hydrochloride salt of this compound is a common starting material in these synthetic routes.[2][3][4][5]

Synthesis of this compound Hydrochloride

A common method for preparing the this compound hydrochloride intermediate involves the reaction of L-alanine with isopropanol (B130326) and a chlorinating agent like thionyl chloride.[4]

Experimental Protocol: Synthesis of this compound Hydrochloride[5]

-

Combine 180L of isopropanol and 5.81L of thionyl chloride in a suitable reaction vessel.

-

Stir the mixture for 5 minutes.

-

Add 89kg of L-alanine to the vessel.

-

Add 10kg of alumina (B75360) to catalyze the reaction.

-

Stir the mixture at 20°C for 24 hours at 40°C.

-

After the reaction, add 2N HCl dropwise to the solution to adjust the pH to 6.

-

Heat the mixture to 45°C.

-

Concentrate the solution.

-

Cool the concentrated solution to 25°C.

-

Add 100L of diethyl ether and stir to induce crystallization.

-

Centrifuge the mixture at 3000 r/min for 10 minutes to collect the product.

Quantitative Data: Synthesis of this compound Hydrochloride

| Parameter | Value | Reference |

| L-Alanine | 89 kg | [4] |

| Isopropanol | 180 L | [4] |

| Thionyl Chloride | 5.81 L | [4] |

| Alumina (catalyst) | 10 kg | [4] |

| Reaction Time | 24 hours | [4] |

| Reaction Temperature | 40°C | [4] |

| Product Mass | 166.27 kg | [4] |

| Purity (HPLC) | 99.2% | [4] |

| Yield | 93.7% | [4] |

Synthesis of Sofosbuvir Intermediate using this compound Hydrochloride

This compound hydrochloride is a key building block for constructing the phosphoramidate linkage in a Sofosbuvir intermediate. The general approach involves the reaction of a dichlorinated phosphorus compound with this compound hydrochloride, followed by the addition of a second nucleophile.

Experimental Workflow: Synthesis of a Sofosbuvir Intermediate

Caption: General workflow for the synthesis of a Sofosbuvir intermediate.

Experimental Protocol: Synthesis of (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate (Sofosbuvir)[7]

-

Under a nitrogen atmosphere, add 23.5 g of this compound hydrochloride to a reaction vessel.

-

Cool the mixture to -55°C in a dry ice-acetone bath.

-

Add a solution of 31 g of triethylamine in 150 mL of dichloromethane dropwise over 70 minutes.

-

Stir the resulting white, cloudy mixture at -55°C for 30 minutes.

-

Slowly raise the temperature to -5°C over 1.5 hours.

-

In a separate flask, prepare the protected nucleoside of formula (III) as described in the patent literature.

-

React the phosphoramidate intermediate with the protected nucleoside in the presence of a metallic salt and a base in a suitable solvent.

-

Allow the reaction mixture to stir at a reduced temperature (e.g., 0°C for 30 minutes).

-

Warm the reaction to room temperature and stir for an additional 18-24 hours to obtain the crude Sofosbuvir.

-

Purify the crude product, for example, by Supercritical Fluid Chromatography (SFC) using 20% MeOH in CO2 as a solvent to yield the final Sofosbuvir product.

Quantitative Data: Synthesis of a Key Sofosbuvir Intermediate

The following data is for the synthesis of N-[(S)-(2,3,4,5,6-pentafluorophenoxy)]-L-Alanine isopropyl ester.

| Parameter | Value | Reference |

| Dichloro phosphoric acid pentafluorophenyl ester | 15.1 g (50 mmol) | [6] |

| This compound hydrochloride | 8.4 g (50 mmol) | [6] |

| Triethylamine | 10.1 g (100 mmol) | [6] |

| Phenol | 4.7 g (50 mmol) | [6] |

| Solvent | Dichloromethane | [6] |

| Reaction Time | 1 hour (first step), 4 hours (second step) | [6] |

| Reaction Temperature | 0°C to room temperature | [6] |

| Product Mass | 9.8 g | [6] |

| Purity (HPLC) | 98.9% | [6] |

| Yield | 43.2% | [6] |

Alternative Synthetic Routes and Intermediates

Research has explored various leaving groups and reaction conditions to optimize the synthesis of Sofosbuvir intermediates. For instance, 4-trifluoro-methoxy-phenol has been used as a leaving group in the reaction with (S)-2-phenoxy group-chloro-phosphoryl alanine (B10760859) isopropyl ester, resulting in a diastereomeric mixture that can be separated. Another approach involves the use of dichloro phosphoric acid pentafluorophenyl ester as a starting material.[6]

Logical Relationship of Synthetic Intermediates

Caption: Key intermediates in the synthesis of Sofosbuvir.

Conclusion

This compound is an indispensable intermediate in the synthesis of Sofosbuvir. The efficient and high-purity synthesis of this ester and its subsequent incorporation into the phosphoramidate structure are critical for the overall yield and quality of the final active pharmaceutical ingredient. The protocols and data presented here provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of Sofosbuvir.

References

- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 3. Sofosbuvir | PMC Isochem [pmcisochem.fr]

- 4. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]

- 5. clearsynth.com [clearsynth.com]

- 6. CN106432327A - Method for preparing sofosbuvir key intermediate - Google Patents [patents.google.com]

Application Note: Synthesis of L-Alanine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the esterification of L-alanine with isopropanol (B130326) to synthesize L-alanine isopropyl ester hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The described method, a modified Fischer esterification, utilizes thionyl chloride in isopropanol, with the option of using a solid catalyst such as alumina (B75360) or silica (B1680970) to improve reaction efficiency and reduce the consumption of corrosive reagents. This document outlines the reaction conditions, purification procedures, and expected yields, and includes characterization data for the final product.

Introduction

The esterification of amino acids is a fundamental process in organic synthesis, particularly for peptide synthesis and the development of amino acid-derived pharmaceuticals. This compound hydrochloride is a valuable building block due to the temporary protection of the carboxylic acid group, allowing for selective modification of the amino group. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1] This protocol details a robust and high-yielding procedure for its preparation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H14ClNO2 | PubChem |

| Molecular Weight | 167.63 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid | Guidechem[1] |

| Melting Point | 85-91°C | ChemicalBook, TCI Chemicals[3][4] |

| Solubility | Soluble in water and alcohols | Guidechem, TCI Chemicals[1][3] |

Reaction Scheme

Caption: Reaction scheme for the esterification of L-alanine with isopropanol.

Experimental Protocols

This section details the synthesis of this compound hydrochloride via Fischer esterification, with variations in the catalytic system.

Protocol 1: Thionyl Chloride Catalyzed Esterification

This is a common laboratory-scale method for the esterification of amino acids.[5]

Materials:

-

L-alanine (89 g, 1 mol)

-

Isopropanol (700 mL)

-

Thionyl chloride (SOCl₂) (29 mL, 0.4 mol)

-

Diethyl ether

Procedure:

-

Suspend L-alanine in isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess isopropanol and volatile by-products.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Alumina/Silica Catalyzed Esterification with Thionyl Chloride

This modified procedure reduces the amount of thionyl chloride required by using a solid catalyst, making it more environmentally friendly and suitable for larger-scale production.[6]

Materials:

-

L-alanine (89 g, 1 mol)

-

Isopropanol (90-180 mL)

-

Thionyl chloride (4.36-5.81 mL)

-

Alumina (Al₂O₃) or Silica (SiO₂) (5-10 g)

-

2N Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

To a reaction vessel, add isopropanol and thionyl chloride and stir for 5 minutes.

-

Add L-alanine and the alumina or silica catalyst.

-

Stir the mixture at 15-20°C for 20-40 minutes.

-

Heat the reaction mixture to 40°C and maintain for 24 hours.

-

After cooling, dropwise add 2N HCl to adjust the pH to 5-6.

-

Heat the solution to 45°C for 1 hour.

-

Concentrate the solution under reduced pressure.

-